molecular formula C16H23N3OS B2394231 N-phenyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2320172-83-4

N-phenyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide

Cat. No. B2394231
CAS RN: 2320172-83-4
M. Wt: 305.44
InChI Key: AEPQSMHDIWPJLR-UHFFFAOYSA-N
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Description

N-phenyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, also known as TMT, is a chemical compound that has gained significant attention in the scientific community for its potential applications in research. TMT is a selective ligand for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is widely expressed in the central nervous system.

Scientific Research Applications

Radiolabeling and Antagonist Applications

Radiolabeling techniques involving related compounds, such as N-(7-chloro-1- methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2-carboxamide, have been explored for their applications as cholecystokinin-A (CCK-A) antagonists. These methods are crucial for studying the biodistribution and pharmacokinetics of potential therapeutic agents (Saemian, Shirvani, & Javaheri, 2012).

Anticancer Agents

The synthesis and biological evaluation of novel homopiperazine derivatives, including those similar to the query compound, have demonstrated potential as anticancer agents. Specifically, carboxamide moiety-containing derivatives exhibited significant anti-cancer activity against B-cell leukemic cell lines, suggesting the therapeutic potential of structurally related compounds in oncology (Teimoori et al., 2011).

Antioxidant and Antibacterial Agents

Research into the synthesis of indolyl-4H-chromene-3-carboxamides, which share a core structural similarity with the query compound, has uncovered their application as antioxidant and antibacterial agents. This demonstrates the potential utility of such compounds in developing new treatments for oxidative stress-related diseases and bacterial infections (Subbareddy & Sumathi, 2017).

Photolabeling Reagents

The study on 3-trifluoromethyl-3-phenyldiazirine highlighted its use as a carbene generating group for photolabeling reagents. This is relevant for the development of photochemical probes used in biological research, demonstrating the diverse scientific applications of related compounds in chemical biology and analytical chemistry (Brunner, Senn, & Richards, 1980).

properties

IUPAC Name

N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c20-16(17-14-5-2-1-3-6-14)19-9-4-8-18(10-11-19)15-7-12-21-13-15/h1-3,5-6,15H,4,7-13H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPQSMHDIWPJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=CC=CC=C2)C3CCSC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

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